Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
Overview
Description
Synthesis Analysis
TMDPO has been utilized as a phosphorus source in photoinduced cross-coupling reactions with different heteroatom-heteroatom bond compounds under photoirradiation. This process has successfully afforded thio- or selenophosphinates and thio- or selenoesters (Sato et al., 2017).
Molecular Structure Analysis
The molecular structure of TMDPO has been studied through various techniques, including photolysis studies. It has been shown to undergo α-scission under UV light, forming diphenyl phosphonyl radicals (Sumiyoshi et al., 1985).
Chemical Reactions and Properties
TMDPO is involved in radical polymerization processes and has been found to have higher effectiveness as an initiator compared to other compounds. Its rate constants for addition reactions to vinyl monomers are significantly larger than those of carbon-centered radicals (Kajiwara et al., 1993).
Physical Properties Analysis
Detailed studies on the physical properties of TMDPO, such as its solubility, melting point, and stability under various conditions, provide valuable insights for its application in different fields. However, specific studies focusing solely on its physical properties were not found in the current search.
Chemical Properties Analysis
TMDPO's chemical properties, particularly its reactivity and stability, have been explored in the context of polymerization and photolysis. Its ability to generate radicals upon UV irradiation and participate in cross-coupling reactions highlights its chemical versatility (Sumiyoshi et al., 1985).
Scientific Research Applications
Photo-crosslinking of PMMA composite
- Application Summary : TPO is used in the photo-crosslinking of PMMA composite .
- Methods of Application : The exact methods of application can vary, but generally involve incorporating TPO into the PMMA composite and then exposing the composite to light to initiate crosslinking .
- Results or Outcomes : The photo-crosslinked PMMA composite can be used as a gate insulator in organic thin film transistors (OTFTs) .
Formation of UV curable urethane-acrylate coatings
- Application Summary : TPO can be used in the formation of UV curable urethane-acrylate coatings .
- Methods of Application : The urethane-acrylate is mixed with TPO and then exposed to UV light to cure the coating .
- Results or Outcomes : The resulting coatings are highly durable and resistant to environmental factors .
Radical polymerization of dental resins
- Application Summary : TPO enhances the polymerization rate and conversion compared to other initiators .
- Methods of Application : TPO is mixed with the dental resin and then exposed to light to initiate polymerization .
- Results or Outcomes : The resulting dental resins have improved mechanical properties .
Preparation of divinylbenzene modified polymer-based ceramic materials
- Application Summary : TPO is used in the preparation of divinylbenzene modified polymer-based ceramic materials for high temperature sensor applications .
- Methods of Application : The divinylbenzene is mixed with TPO and then exposed to light to initiate polymerization .
- Results or Outcomes : The resulting ceramic materials have improved thermal stability .
Safety And Hazards
TPO is suspected of damaging fertility or the unborn child. It may cause an allergic skin reaction. It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and obtaining special instructions before use .
Future Directions
TPO has potential applications in the field of organic electronics, particularly in the fabrication of organic thin film transistors . It may also be used in the photoinduced reaction for the formation of organophosphine compounds, which potentially find their usage as ligands with metal catalysts and reagents .
properties
IUPAC Name |
diphenylphosphoryl-(2,4,6-trimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P/c1-16-14-17(2)21(18(3)15-16)22(23)25(24,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHVQBAGLAREND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052502 | |
Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA; Pellets or Large Crystals, Liquid | |
Record name | Methanone, (diphenylphosphinyl)(2,4,6-trimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |
CAS RN |
75980-60-8 | |
Record name | (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75980-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethylbenzoyl diphenylphosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075980608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, (diphenylphosphinyl)(2,4,6-trimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIMETHYLBENZOYL DIPHENYLPHOSPHINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9EIM2D97X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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